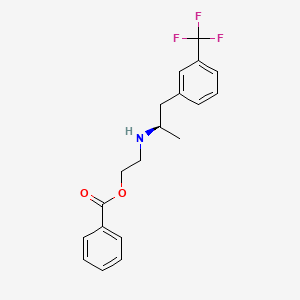

Benfluorex, (R)-

Descripción

Significance of Enantiomeric Purity in Chemical Biology

Chirality, the property of 'handedness' in molecules, is a fundamental concept in science, particularly in pharmacology and biology. mdpi.com Molecules that are non-superimposable mirror images of each other are known as enantiomers. musechem.com While they possess identical physical and chemical properties in an achiral environment, they often exhibit vastly different behaviors within the chiral environment of a biological system, such as the human body, where receptors and enzymes are themselves chiral. mdpi.comslideshare.net

Consequently, the individual enantiomers of a chiral compound can have distinct metabolic fates, potencies, and pharmacological or toxicological profiles. mdpi.comtandfonline.com One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive, less active, or even contribute to undesirable effects. nih.gov This understanding has led to a significant trend in pharmaceutical development to move away from racemic mixtures (a 1:1 mixture of both enantiomers) towards single-enantiomer drugs. mdpi.comamericanpharmaceuticalreview.com This practice, known as a "chiral switch," aims to create products with improved therapeutic indices, simpler pharmacokinetic profiles, and potentially fewer drug interactions. nih.govwikipedia.org The development of enantiomerically pure compounds is therefore critical for ensuring the safety and efficacy of bioactive molecules. wisdomlib.org

Overview of (R)-Benfluorex within the Context of Chemical Entity Investigation

Benfluorex (B1667987) was originally developed and marketed as a racemic mixture. wikipedia.org It is structurally related to fenfluramine (B1217885) and is chemically known as 2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate (B1203000). smolecule.com Within the body, benfluorex acts as a prodrug, meaning it is metabolized into other active compounds. researchgate.net Its major active metabolites are the enantiomers of norfenfluramine (B1679916): d-norfenfluramine and l-norfenfluramine. researchgate.netwikipedia.orgmdpi.com The stereocenter in benfluorex dictates which enantiomer of norfenfluramine is formed.

(R)-Benfluorex is the specific right-handed enantiomer of this compound. Its investigation in chemical biology is valuable for understanding stereoselective metabolism and action. For instance, studies have shown that the enantiomers of its metabolite, norfenfluramine, possess different potencies and activities. researchgate.netwikipedia.org

Recent chemical biology research has identified benfluorex as an activator of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a nuclear receptor transcription factor. acs.orgacs.org This finding, discovered through a high-throughput screen, suggests a mechanism of action that could be subject to reinterpretation in previous studies. acs.org Other research in isolated rat hepatocytes has explored the effects of benfluorex and its primary bioactive metabolite on fatty acid and glucose metabolism, showing it can reduce β-oxidation and gluconeogenesis. diabetesjournals.org These investigations highlight the use of specific enantiomers like (R)-Benfluorex as chemical tools to probe complex biological pathways.

Chemical and Physical Properties of (R)-Benfluorex

| Property | Value | Source |

| IUPAC Name | 2-[[(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]ethyl benzoate | nih.gov |

| Molecular Formula | C₁₉H₂₀F₃NO₂ | nih.govnaturalproducts.net |

| Molecular Weight | 351.4 g/mol | nih.gov |

| CAS Number | 1333167-88-6 | nih.gov |

| Topological Polar Surface Area | 38.3 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.govnaturalproducts.net |

| Hydrogen Bond Acceptor Count | 3 | naturalproducts.net |

| Rotatable Bond Count | 8 | nih.gov |

Structure

3D Structure

Propiedades

Número CAS |

1333167-88-6 |

|---|---|

Fórmula molecular |

C19H20F3NO2 |

Peso molecular |

351.4 g/mol |

Nombre IUPAC |

2-[[(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]ethyl benzoate |

InChI |

InChI=1S/C19H20F3NO2/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16/h2-9,13-14,23H,10-12H2,1H3/t14-/m1/s1 |

Clave InChI |

CJAVTWRYCDNHSM-CQSZACIVSA-N |

SMILES isomérico |

C[C@H](CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2 |

SMILES canónico |

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Chemical Synthesis and Stereochemical Control of R Benfluorex

Enantioselective Synthetic Methodologies

Enantioselective synthesis is crucial for producing a single, desired enantiomer of a chiral molecule, thereby maximizing therapeutic efficacy and minimizing potential adverse effects associated with the other enantiomer. numberanalytics.com The synthesis of (R)-Benfluorex can be approached through several enantioselective strategies.

Asymmetric Catalysis Approaches

Asymmetric catalysis involves the use of a chiral catalyst to selectively produce one enantiomer over the other. numberanalytics.com This method is highly efficient as a small amount of the catalyst can generate a large quantity of the desired product. numberanalytics.comicjs.us For the synthesis of molecules structurally related to (R)-Benfluorex, transition metal complexes and organocatalysts are commonly employed. numberanalytics.comfrontiersin.org For instance, asymmetric hydrogenation or oxidation reactions can be catalyzed by chiral transition metal complexes to introduce the stereocenter with high enantioselectivity. numberanalytics.com Organocatalysts, which are small, metal-free organic molecules, also offer a powerful alternative for various asymmetric transformations. frontiersin.orgrsc.org

Chiral Auxiliary Strategies

Chiral auxiliaries are chiral compounds that are temporarily attached to a substrate to direct a chemical reaction towards the formation of a specific stereoisomer. numberanalytics.comnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com An effective chiral auxiliary must be easy to attach and remove and must provide high stereoselectivity. numberanalytics.com Common examples of chiral auxiliaries include oxazolidinones and camphor-derived compounds. numberanalytics.comwikipedia.org In the context of (R)-Benfluorex synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereochemical outcome of a key bond-forming reaction, followed by its cleavage to yield the target (R)-enantiomer. ucc.ieosi.lv

Biocatalytic Transformations for Stereocontrol

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity under mild reaction conditions. chemistryjournals.netrsc.org Enzymes such as oxidoreductases, lipases, and hydrolases are capable of distinguishing between enantiomers or prochiral faces of a substrate, leading to the formation of a single enantiomer product with high enantiomeric excess (ee). chemistryjournals.netmdpi.comacademie-sciences.fr For the synthesis of (R)-Benfluorex, a prochiral ketone precursor could be stereoselectively reduced using a ketoreductase to yield the corresponding (R)-alcohol. mdpi.com Lipase-catalyzed kinetic resolution is another biocatalytic approach where one enantiomer of a racemic mixture is selectively acylated or hydrolyzed, allowing for the separation of the two enantiomers. beilstein-journals.org

Diastereoselective Synthesis Routes

Diastereoselective synthesis involves reactions that create a new stereocenter where the stereochemical outcome is influenced by an existing chiral center within the molecule. iiab.mebiomedpharmajournal.org In the synthesis of (R)-Benfluorex, if a chiral starting material is used, subsequent reactions can be designed to favor the formation of the desired diastereomer. For example, the reduction of a ketone can be influenced by a nearby stereocenter, leading to the preferential formation of one diastereomeric alcohol over the other. iiab.me The choice of reagents and reaction conditions plays a critical role in maximizing the diastereomeric excess (de).

Techniques for Chiral Resolution and Enantiomeric Enrichment

When a synthesis results in a racemic or enantioenriched mixture, techniques for chiral resolution and enantiomeric enrichment are necessary to isolate the desired (R)-enantiomer.

Chiral Resolution: This process separates a racemic mixture into its individual enantiomers. One common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Enantiomeric Enrichment: This refers to processes that increase the enantiomeric excess of a mixture that is already partially enriched in one enantiomer. nih.gov Techniques like preferential crystallization or kinetic resolution can be employed. beilstein-journals.org In some cases, a process of chiral amplification can occur, where the enantiomeric excess of a solid phase increases during crystal growth under racemizing conditions. nih.gov

Analytical Methods for Assessing Stereochemical Purity and Enantiomeric Excess

Accurate determination of stereochemical purity and enantiomeric excess is paramount in the development and quality control of enantiopure compounds like (R)-Benfluorex. waters.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for separating and quantifying enantiomers. core.ac.ukbgb-analytik.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. bgb-analytik.comresearchgate.net The choice of CSP and mobile phase is critical for achieving good resolution. core.ac.ukuva.es

Gas Chromatography (GC): Similar to HPLC, chiral GC can be used to separate volatile enantiomers. The analytes are often derivatized with a chiral reagent before analysis on a chiral column. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy, often using chiral solvating agents or chiral derivatizing agents, can be used to differentiate between enantiomers. The different chemical environments experienced by the nuclei of the two enantiomers in the chiral environment result in distinct signals, allowing for the determination of their relative concentrations and thus the enantiomeric excess. news-medical.net

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique for each enantiomer and can be used to determine the enantiomeric purity of a sample. rsc.org

The enantiomeric excess (ee) is a measure of the purity of a chiral substance and is calculated using the following formula: ijper.orglibretexts.org

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively.

Table of Research Findings on Analytical Separation of Chiral Compounds:

| Analytical Technique | Chiral Stationary Phase (CSP) / Method | Target Analytes | Key Findings | Reference(s) |

| HPLC | Derivatized β-cyclodextrin | Dihydrobenzofurans | Baseline separation of 9 out of 12 compounds was achieved. | researchgate.net |

| Supercritical Fluid Chromatography (SFC) | ChiralPak AD-H | Deuterated pioglitazone (B448) enantiomers | Determination of enantiomeric excess (%ee). | google.com |

| HPLC | Chiralcel OJ | Nicotine enantiomers | Optimized resolution suitable for preparative work. | core.ac.uk |

| HPLC | Chiralcel OD-H | Phenothiazolic alcohols | Established enantiomeric excess of optically active products. | beilstein-journals.org |

| Supercritical Fluid Chromatography (SFC) | Chiralpak AD | Flavanone enantiomers | Simultaneous chiral separation of ten pairs of enantiomers was achieved. | uva.es |

| Preparative LC | LARIHC CF6-RN | Ru(II) and Os(II) PDT agents | Purification of enantiomers to >99.8% ee. | nih.gov |

| HPLC | Teicoplanin macrocyclic antibiotic | Bisoprolol enantiomers | Determination of enantiomers in human plasma. | sci-hub.st |

Metabolic Transformations and Enzymatic Interactions of R Benfluorex

Identification and Characterization of Primary Metabolites in In Vitro Systems and Preclinical Models

The metabolism of (R)-Benfluorex gives rise to several primary metabolites through hydrolytic and oxidative pathways. Studies using isolated rat hepatocytes and liver microsomes have been instrumental in identifying these products. nih.govdiabetesjournals.orgnih.gov

The initial metabolic step for (R)-Benfluorex, an ester, is hydrolysis. This reaction involves the cleavage of the ester bond, yielding two primary hydrolytic products. smolecule.com In aqueous environments, benfluorex (B1667987) is hydrolyzed to benzoic acid and an amino alcohol derivative, 1-(3-trifluoromethylphenyl)-2-(N-(2-hydroxyethyl)amino)propane (S 1475-1). nih.govsmolecule.com This initial cleavage is a critical activation step that precedes further oxidative metabolism.

Following hydrolysis, the primary amino alcohol metabolite undergoes oxidation. researchgate.net A key oxidative metabolite identified is 1-(3-trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane (also referred to as S 422-1), which is formed from the further oxidation of the hydroxyethyl (B10761427) group of S 1475-1. nih.gov Another significant metabolite is norfenfluramine (B1679916), which results from the cleavage of the side chain. researchgate.net In vitro studies using rat hepatocytes have shown that both benfluorex and its metabolite S 422-1 can reduce β-oxidation rates and ketogenesis, while S 1475-1 has no such effect. nih.govdiabetesjournals.org Electrochemical methods coupled with mass spectrometry, used to simulate phase I metabolism, have identified norfenfluramine as a main transformation product and have detected numerous other oxidative species resulting from reactions like dehydrogenation and hydroxylation. researchgate.net

Table 1: Primary Metabolites of (R)-Benfluorex Identified in In Vitro and Preclinical Studies

| Metabolite Name | Parent Compound | Metabolic Pathway | Research Model | Reference |

| Benzoic Acid | (R)-Benfluorex | Hydrolysis | In aqueous environments | smolecule.com |

| 1-(3-trifluoromethylphenyl)-2-(N-(2-hydroxyethyl)amino)propane (S 1475-1) | (R)-Benfluorex | Hydrolysis | Rat liver microsomes | nih.gov |

| 1-(3-trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane (S 422-1) | (R)-Benfluorex | Hydrolysis, Oxidation | Rat liver microsomes | nih.gov |

| Norfenfluramine | (R)-Benfluorex | Oxidative Cleavage | Electrochemical simulation, In vivo circulation | researchgate.net |

Enzymatic Pathways Involved in (R)-Benfluorex Biotransformation

The conversion of (R)-Benfluorex into its various metabolites is facilitated by specific families of enzymes, primarily esterases and cytochrome P450 monooxygenases. google.comnih.govresearchgate.net

Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. innovareacademics.in In the case of (R)-Benfluorex, these enzymes are responsible for the initial hydrolytic step that separates the parent molecule into benzoic acid and the amino alcohol metabolite S 1475-1. smolecule.comgoogle.com This enzymatic hydrolysis is a crucial prerequisite for the subsequent oxidative modifications of the molecule. Carboxylesterases (CESs) are known for their role in activating ester-based prodrugs by cleaving ester linkages. nih.gov

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the phase I oxidative metabolism of a wide range of xenobiotics. researchgate.netmdpi.com After the initial hydrolysis of (R)-Benfluorex, CYP450 isoforms are involved in the further oxidation of its metabolites. researchgate.net While specific studies on (R)-Benfluorex are limited, research on structurally related compounds like fenfluramine (B1217885) and other drugs indicates the involvement of several CYP isoforms. nih.gov For instance, the metabolism of mianserin (B1677119) enantiomers involves CYP2D6, CYP1A2, CYP2B6, and CYP3A4 for pathways such as 8-hydroxylation and N-demethylation. nih.gov Similarly, the metabolism of fluoxetine (B1211875) to norfluoxetine (B159337) is mediated by multiple isoforms including CYP2D6, CYP2C9, and CYP3A4. drugbank.com These enzymes catalyze various oxidative reactions such as hydroxylation, N-oxidation, and dealkylation, which are consistent with the types of oxidative metabolites observed for benfluorex. researchgate.netmdpi.com

Table 2: Enzymes Involved in (R)-Benfluorex Biotransformation

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Substrate | Reference |

| Esterases | Carboxylesterases (presumed) | Hydrolysis (Ester Cleavage) | (R)-Benfluorex | google.comnih.gov |

| Cytochrome P450 | Multiple isoforms (e.g., CYP2D6, CYP1A2, CYP3A4) (inferred) | Oxidation (Hydroxylation, Dehydrogenation, N-dealkylation) | Benfluorex metabolites (e.g., S 1475-1) | researchgate.netmdpi.comnih.govdrugbank.com |

Subcellular Localization of Metabolic Processes

The metabolic conversion of (R)-Benfluorex occurs in specific cellular compartments, primarily within the liver. nih.gov In vitro studies have utilized subcellular fractions to pinpoint the locations of these enzymatic activities. Research on rat liver preparations has shown that the metabolism, including the inhibition of Acyl CoA:cholesterol acyl transferase activity, occurs in microsomes. nih.gov Microsomes, which are vesicles formed from the endoplasmic reticulum, are a major site of drug metabolism as they contain a high concentration of cytochrome P450 enzymes. nih.govchemisgroup.us

Furthermore, studies investigating the effects of benfluorex on glucose and fatty acid metabolism in isolated rat hepatocytes suggest that some metabolic actions occur within the mitochondria. diabetesjournals.org Specifically, it was proposed that the inhibitory effect of benfluorex on fatty acid oxidation resides inside the mitochondria, as the oxidation of octanoate, which is independent of mitochondrial transport mechanisms like CPT I, was also reduced. diabetesjournals.org Benfluorex was also found to decrease the mitochondrial acetyl-CoA concentration. diabetesjournals.org This indicates a dual subcellular localization for the metabolic interactions of (R)-Benfluorex and its metabolites, involving both the endoplasmic reticulum (microsomes) for oxidative metabolism and mitochondria for effects on energy metabolism. diabetesjournals.orgnih.gov

In Vitro Metabolic Stability Studies in Isolated Hepatocytes and Tissue Homogenates

The in vitro metabolic stability of (R)-benfluorex has been investigated using isolated hepatocytes and tissue homogenates to elucidate its metabolic fate and the enzymes involved in its biotransformation. These studies are crucial for understanding the compound's pharmacokinetic profile.

Initial investigations using isolated rat hepatocytes demonstrated that benfluorex is rapidly metabolized. nuvisan.comnih.gov The primary metabolic pathway identified in these cells is the hydrolysis of the ester bond, leading to the formation of two main metabolites: 1-(3-trifluoromethylphenyl)-2-[N-(2-hydroxyethyl)amino]propane (also known as S 422-1) and benzoic acid. nuvisan.comnih.gov This rapid breakdown indicates that the parent compound has a short residence time within this in vitro system.

Further studies with isolated rat hepatocytes focused on the downstream effects of benfluorex and its metabolites on cellular metabolism rather than determining the specific metabolic stability parameters of the parent compound. For instance, it was observed that benfluorex and its metabolite S 422-1 influence fatty acid and glucose metabolism. nih.govresearchgate.net At concentrations of 0.1 or 1 mmol/L, both compounds were found to decrease the rates of β-oxidation and ketogenesis. nih.govresearchgate.net In contrast, another metabolite, S 1475-1, did not exhibit these effects. nih.govresearchgate.net These findings highlight that the pharmacological activity of benfluorex is largely attributable to its metabolites.

In studies utilizing rat liver microsomal preparations, benfluorex and its primary metabolites were shown to interact with membrane-bound enzymes. nih.gov For example, benfluorex and its three main metabolites inhibited the activity of Acyl CoA:cholesterol acyl transferase at a concentration of 30 microM. nih.gov

Research involving guinea pig liver homogenates also pointed towards the hydrolysis of benfluorex as a key metabolic step. When incubated with fortified liver homogenates from this species, benfluorex was entirely hydrolyzed to its alcohol metabolite.

While these studies provide valuable qualitative insights into the metabolic pathways of (R)-benfluorex, quantitative data on its in vitro metabolic stability, such as its half-life (t1/2) and intrinsic clearance (CLint) in isolated hepatocytes or tissue homogenates from various species, are not extensively reported in the available scientific literature. The rapid conversion of benfluorex to its metabolites in these systems suggests a high clearance and low metabolic stability of the parent compound under these experimental conditions.

Molecular and Cellular Pharmacological Characterization of R Benfluorex

Ligand-Target Interaction Studies in Preclinical Models and In Vitro Systems

(R)-Benfluorex has been identified as an activator of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a crucial ligand-regulated transcription factor in the liver. researchgate.netnih.gov Studies have shown that both benfluorex (B1667987) and a structurally similar drug, alverine, activate HNF4α. researchgate.netnih.gov This activation was discovered through a high-throughput screen for compounds that could reverse the inhibitory effect of the fatty acid palmitate on the human insulin (B600854) promoter. researchgate.net

Consistent with its role as an HNF4α activator, benfluorex stimulates HNF4α expression and alters its sensitivity to proteases, suggesting a direct interaction. medchemexpress.commedchemexpress.com In cellular models, benfluorex treatment leads to an increase in endogenous insulin mRNA levels and activates the insulin promoter. medchemexpress.commedchemexpress.com This mechanism is significant as HNF4α is known to regulate a wide array of genes involved in glucose and lipid metabolism. researchgate.netmdpi.com For instance, HNF4α is involved in the transcriptional regulation of long-chain polyunsaturated fatty acid (LC-PUFA) biosynthesis by targeting key enzymes. mdpi.com The activation of HNF4α by benfluorex provides a molecular basis for some of its observed metabolic effects and suggests a pathway for developing new therapies for metabolic diseases. researchgate.netnih.gov

Specifically, fenfluramine (B1217885) was found to be 32% bound to plasma proteins, while norfenfluramine (B1679916) was 16% bound. journals.co.za Another study reported that both fenfluramine and norfenfluramine are approximately 40-50% bound to human plasma proteins, with the binding being independent of concentration up to 100 ng/mL. researchgate.netnih.govtandfonline.com This moderate level of binding suggests that a significant fraction of the metabolites remains free to interact with various targets. journals.co.za

One of the most significant off-target interactions is with serotonin (B10506) 5-HT(2B) receptors in heart valves. ahajournals.org The metabolite norfenfluramine is known to activate these receptors, an action linked to the development of fibrotic valvular heart disease. ahajournals.org

Protein Binding Affinities of Benfluorex Metabolites

| Compound | Protein Binding (%) | Method | Source |

|---|---|---|---|

| Fenfluramine | 32% | Equilibrium Dialysis | journals.co.za |

| Norfenfluramine | 16% | Equilibrium Dialysis | journals.co.za |

| Fenfluramine | ~50% | Not Specified | researchgate.net |

| Norfenfluramine | ~50% | Not Specified | researchgate.net |

| (-)-Fenfluramine | ~40% | Equilibrium Dialysis | nih.govtandfonline.com |

| (-)-Norfenfluramine | ~40% | Equilibrium Dialysis | nih.govtandfonline.com |

Cellular Bioactivity and Biochemical Modulation

In preclinical studies, (R)-Benfluorex and its metabolites have demonstrated significant effects on substrate utilization in primary cell cultures. A key finding is the enhanced glucose oxidation in muscle tissue. In vitro experiments with diaphragm muscle from normal rats showed that the benfluorex metabolite S422 (a hydroxyethyl (B10761427) derivative) increased glucose oxidation by 47%. nih.gov This effect was additive to the action of insulin, suggesting a mechanism that could complement endogenous glucose regulation pathways. nih.gov Notably, the same metabolite did not affect anaerobic glucose metabolism or glycogenesis in the diaphragm muscle, indicating a specific action on the oxidative pathway. nih.gov These findings suggest that an acute improvement in glucose tolerance associated with benfluorex may be linked to increased glucose oxidation in muscle tissue. nih.govnih.gov

(R)-Benfluorex exerts profound modulatory effects on the liver's intermediary metabolism, primarily through its metabolites. diabetesjournals.orgnih.gov In isolated rat hepatocytes, both benfluorex and its metabolite S422-1 inhibit gluconeogenesis (the production of glucose) from precursors like lactate (B86563) and pyruvate (B1213749). diabetesjournals.orgnih.govpsu.edu This inhibition occurs at multiple points in the pathway. One key site is pyruvate carboxylase, an effect mediated by a 45% decrease in the concentration of its allosteric activator, acetyl-CoA. diabetesjournals.orgnih.gov Another point of inhibition is at the level of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). diabetesjournals.orgnih.govpsu.edu

However, the effect on gluconeogenesis is substrate-dependent. When glycerol (B35011) is used as the starting substrate, which enters the gluconeogenic pathway after the GAPDH step, both benfluorex and S422-1 stimulate glucose production. diabetesjournals.orgnih.govpsu.edu This is attributed to a more oxidized cellular redox state that activates GAPDH. psu.edu Furthermore, benfluorex does not inhibit gluconeogenesis from dihydroxyacetone, a substrate that also bypasses the initial control points. diabetesjournals.orgnih.gov

Beyond glucose metabolism, benfluorex also impacts hepatic lipid metabolism by inhibiting lipogenesis. diabetesjournals.org Studies have shown it reduces triglyceride and sterol synthesis in the liver. diabetesjournals.org The metabolite benzoic acid, formed from the breakdown of benfluorex, has been identified as an inhibitor of fatty acid synthase, a key enzyme in this process. nih.gov

Effects of Benfluorex and Metabolite S422-1 on Hepatic Metabolism in Rat Hepatocytes

| Metabolic Process | Substrate | Effect of Benfluorex / S422-1 | Mechanism / Observation | Source |

|---|---|---|---|---|

| Gluconeogenesis | Lactate/Pyruvate | Inhibited | Reduced acetyl-CoA (45% fall), decreased ATP/ADP and NAD+/NADH ratios | diabetesjournals.orgnih.govpsu.edu |

| Gluconeogenesis | Glycerol | Stimulated (+35% Benfluorex, +25% S422-1) | Activation of GAPDH due to more oxidized redox state | diabetesjournals.orgpsu.edu |

| Gluconeogenesis | Dihydroxyacetone | No Inhibition | Substrate enters pathway downstream of key inhibitory points | diabetesjournals.orgnih.govpsu.edu |

| β-Oxidation & Ketogenesis | Oleate | Reduced | Inhibition of mitochondrial β-oxidation | diabetesjournals.orgpsu.edu |

| Lipogenesis | Not Specified | Inhibited | Inhibition of hepatic triglyceride and sterol synthesis | diabetesjournals.org |

(R)-Benfluorex significantly alters the energy status and redox balance within cells, particularly in the liver. ncats.io A primary mechanism for its metabolic effects is the inhibition of mitochondrial β-oxidation, which leads to a reduction in the availability of key cofactors. diabetesjournals.orgncats.io

In isolated hepatocytes, benfluorex treatment causes a marked decrease in both the ATP-to-ADP ratio and the cytosolic NAD+/NADH ratio. diabetesjournals.orgnih.govpsu.edu Specifically, the ATP/ADP ratio was reported to decrease by 60% (from 4.8 to 1.8), and the fall in the lactate/pyruvate ratio (from 3.7 to 2.0) reflected a more oxidized cytosolic environment. diabetesjournals.org This shift in redox state is considered a primary driver for the reduction in glucose production from certain substrates. diabetesjournals.orgncats.io

In a study on diabetic rats, benfluorex administration was also shown to positively affect the oxidative status in the brain. dergipark.org.trdergipark.org.tr It led to decreased lipid peroxidation and increased levels of non-enzymatic antioxidants like glutathione (B108866) (GSH) and nitric oxide (NOx) derivatives, suggesting a protective effect against oxidative stress in that tissue. dergipark.org.trdergipark.org.tr

Impact of Benfluorex on Cellular Energy and Redox Markers

| Parameter | Tissue/Cell Type | Observed Effect | Source |

|---|---|---|---|

| ATP/ADP Ratio | Rat Hepatocytes | Decreased by 60% | diabetesjournals.org |

| Cytosolic NAD+/NADH Ratio (as Lactate/Pyruvate ratio) | Rat Hepatocytes | Decreased (more oxidized state) | diabetesjournals.org |

| Acetyl-CoA Concentration | Rat Hepatocytes | Decreased by 45% | diabetesjournals.orgnih.gov |

| Lipid Peroxidation (TBARS) | Rat Brain (Diabetic model) | Decreased | dergipark.org.trdergipark.org.tr |

| Glutathione (GSH) | Rat Brain (Diabetic model) | Increased | dergipark.org.tr |

| Nitric Oxide (NOx) | Rat Brain (Diabetic model) | Increased | dergipark.org.trdergipark.org.tr |

Mechanisms of Gene Expression Modulation in Isolated Cells and Tissues

(R)-Benfluorex and its primary active metabolite, S 422-1 (norfenfluramine), exert significant control over metabolic pathways in hepatocytes by directly modulating the expression of key regulatory genes. psu.edudiabetesjournals.orgnih.gov These effects are achieved through complex cellular mechanisms that can operate independently of the insulin signaling cascade. diabetesjournals.orgnih.gov Research using isolated rat hepatocytes has been instrumental in elucidating these molecular actions, revealing a pattern of gene regulation that favors a reduction in hepatic glucose output and lipid synthesis. psu.edunih.gov

Regulation of Enzyme-Encoding Genes (e.g., PEPCK, glucokinase, fatty acid synthase)

Studies in cultured rat hepatocytes have demonstrated that (R)-Benfluorex and its metabolite S 422-1 directly alter the transcription of genes encoding crucial enzymes in both glucose and fatty acid metabolism. psu.edunih.gov When hepatocytes are cultured in the presence of benfluorex or S 422-1, there is a marked decrease in the expression of genes that promote gluconeogenesis and fatty acid oxidation. diabetesjournals.org Specifically, the messenger RNA (mRNA) levels for phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (Glc-6-Pase), two rate-limiting enzymes in the synthesis of glucose, are significantly reduced in a concentration-dependent manner. psu.edunih.gov

Simultaneously, the expression of genes involved in ketogenesis, such as mitochondrial hydroxymethylglutaryl-CoA synthase (mtHMG-CoA synthase), and fatty acid oxidation, like carnitine palmitoyltransferase I (CPT I), is also downregulated. psu.edu Conversely, benfluorex and S 422-1 upregulate the expression of genes encoding key glycolytic enzymes. psu.edudiabetesjournals.org The mRNA levels for glucokinase (GK) and liver-type pyruvate kinase (L-PK) were observed to increase, suggesting a shift in hepatic metabolism away from glucose production and towards glucose utilization. psu.edunih.gov

The table below summarizes the observed effects of (R)-Benfluorex and its metabolite S 422-1 on the expression of key metabolic enzyme-encoding genes in isolated rat hepatocytes. psu.edu

| Gene Target | Metabolic Pathway | Effect of Benfluorex / S 422-1 |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Gluconeogenesis | Decreased Expression |

| Glucose-6-Phosphatase (Glc-6-Pase) | Gluconeogenesis | Decreased Expression |

| Glucokinase (GK) | Glycolysis | Increased Expression |

| Liver-Type Pyruvate Kinase (L-PK) | Glycolysis | Increased Expression |

| Carnitine Palmitoyltransferase I (CPT I) | Fatty Acid Oxidation | Decreased Expression |

| Mitochondrial HMG-CoA Synthase (mtHMG-CoA synthase) | Ketogenesis | Decreased Expression |

| Glucose Transporter 2 (GLUT2) | Glucose Transport | No Effect |

| Acyl-CoA Synthetase (ACS) | Fatty Acid Activation | No Effect |

| Carnitine Palmitoyltransferase II (CPT II) | Fatty Acid Oxidation | No Effect |

Preclinical in Vivo Studies in Animal Models Excluding Human Clinical Efficacy

Effects on Carbohydrate Metabolism in Rodent Models

Benfluorex (B1667987) has demonstrated significant effects on carbohydrate metabolism in various rodent models of insulin (B600854) resistance and diabetes.

Glucose Tolerance Modulation

Studies in aging Sprague-Dawley rats, an animal model for insulin resistance, have shown that both chronic and acute administration of benfluorex can improve glucose tolerance. Chronic oral administration normalized glucose tolerance in these aging rats, an effect that was independent of changes in body weight. Furthermore, acute intraportal administration led to a 50% increase in glucose tolerance in old rats, highlighting a rapid onset of action on glucose handling.

In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 2 diabetes characterized by hyperglycemia and insulin resistance, chronic oral administration of benfluorex normalized postabsorptive basal plasma glucose levels. This improvement in glycemic control occurred without a corresponding enhancement of insulin release, suggesting that benfluorex's mechanism of action is not primarily on pancreatic beta-cell function.

Table 1: Effect of Benfluorex on Glucose Tolerance in Rodent Models

| Animal Model | Administration | Key Findings |

|---|---|---|

| Aging Sprague-Dawley Rats | Chronic, oral | Normalized glucose tolerance. |

| Aging Sprague-Dawley Rats | Acute, intraportal | 50% increase in glucose tolerance. |

| STZ-induced Diabetic Rats | Chronic, oral | Normalized basal plasma glucose levels. |

Hepatic Glucose Production Regulation

Benfluorex has been shown to exert a significant regulatory effect on hepatic glucose production (HGP), a key contributor to hyperglycemia in insulin-resistant states. In STZ-induced diabetic rats, benfluorex treatment normalized basal HGP. During hyperinsulinemic-euglycemic clamp studies in these animals, benfluorex treatment restored the normal suppression of HGP by insulin, indicating a reversal of hepatic insulin resistance.

Mechanistic studies in old Sprague-Dawley rats revealed that chronic benfluorex treatment led to a significant decrease in the activities of key gluconeogenic enzymes. Specifically, the activities of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glycogen (B147801) phosphorylase were decreased, while the activity of glucose-6-phosphatase was slightly increased. These enzymatic changes provide a biochemical basis for the observed inhibition of hepatic glucose production.

Table 2: Regulation of Hepatic Glucose Production by Benfluorex in Rats

| Animal Model | Key Effect on HGP | Enzymatic Changes |

|---|---|---|

| STZ-induced Diabetic Rats | Normalized basal HGP; Restored insulin-mediated suppression of HGP. | Not specified in the study. |

| Old Sprague-Dawley Rats | Inhibition of hepatic glucose production. | Decreased phosphoenolpyruvate carboxykinase and glycogen phosphorylase activity. |

Influence on Lipid Homeostasis in Animal Systems

Hepatic and Muscle Lipid Availability

A proposed mechanism for benfluorex's action is the reduction of lipid availability in key metabolic tissues such as the liver and skeletal muscle. In various genetic and dietary animal models of diabetes and insulin resistance, chronic benfluorex treatment has been shown to decrease circulating triglycerides. Studies in rats fed high-fructose or high-fat diets, which induce insulin resistance, demonstrated that benfluorex prevented the diet-induced increases in both circulating and skeletal muscle triglycerides. This reduction in lipid oversupply is thought to contribute to improved glucose utilization in skeletal muscle.

Glycerolipid Synthesis Enzyme Activities

Investigations into the enzymatic basis of benfluorex's lipid-lowering effects have pointed towards its influence on glycerolipid synthesis. In studies with rat liver preparations, chronic administration of benfluorex was shown to modulate the activity of phosphatidate phosphohydrolase, a key regulatory enzyme in the synthesis of triacylglycerols. Specifically, benfluorex treatment partially prevented the ethanol-induced increase in the activity of the soluble form of this enzyme in the liver. This suggests that benfluorex can attenuate the stimulation of triglyceride synthesis under certain metabolic conditions. While the direct effects on other key enzymes like diacylglycerol acyltransferase and glycerol-3-phosphate acyltransferase have been less extensively detailed in the context of benfluorex treatment, the impact on phosphatidate phosphohydrolase activity points to a direct role in modulating the glycerolipid synthesis pathway.

Investigations into Organ-Specific Cellular and Ultrastructural Changes

Preclinical studies have also explored the effects of benfluorex on the cellular and ultrastructural morphology of specific organs in animal models.

In a study examining the skeletal muscle of STZ-induced diabetic rats, transmission electron microscopy revealed significant ultrastructural alterations in the muscle capillaries of untreated diabetic animals. These changes included thickening of the basement membrane around endothelial cells, loss of mitochondrial cristae in the muscle cells, enlarged endothelial cells, and a narrowed vessel lumen. Treatment with benfluorex was observed to partially ameliorate these diabetes-induced disruptions in the vascular structure. In the benfluorex-treated diabetic rats, the fine structures of the capillary vessels appeared to be healed, with a more normal muscle capillary structure observed. However, some residual signs of diabetes-induced damage, such as melted mitochondrial cristae and pyknotic nuclei in endothelial cells, were still present.

While the effects on skeletal muscle capillaries have been documented, detailed investigations into the organ-specific cellular and ultrastructural changes induced by benfluorex in other key metabolic organs, such as the liver and kidney, are not extensively reported in the available scientific literature.

Table 3: Ultrastructural Changes in Skeletal Muscle Capillaries of STZ-Diabetic Rats with Benfluorex Treatment

| Ultrastructural Feature | Untreated Diabetic Rats | Benfluorex-Treated Diabetic Rats |

|---|---|---|

| Basement Membrane | Thickened | More normal thickness |

| Mitochondrial Cristae | Loss observed | Some melting still present |

| Endothelial Cells | Enlarged | Improved structure |

| Vessel Lumen | Narrowed | More open |

| Overall Capillary Structure | Disrupted | Partially improved/healed |

Modulation of Neuroendocrine and Biochemical Parameters in Animal Physiology

Studies in animal models have demonstrated that Benfluorex, (R)- modulates various neuroendocrine and biochemical parameters, suggesting a multifactorial mechanism of action that extends beyond simple glucose and lipid control. nih.gov Research indicates that some of the long-term hypoglycemic and hypotriglyceridemic effects of the compound may be mediated indirectly through alterations in the endocrine balance, potentially involving the serotonergic system and a reduction in the impact of stress hormones relative to insulin. nih.gov

One key finding is the effect of Benfluorex, (R)- on the pituitary-adrenal axis. In rats maintained on a corn oil diet and acutely fed fructose (B13574), Benfluorex, (R)- was found to decrease the extent and duration of the rise in serum corticosterone, a primary stress hormone in rodents. nih.gov This suggests a dampening effect on the stress response. Chronic treatment with Benfluorex, (R)- in various animal models of diabetes and insulin resistance has been associated with a diminution in both adrenal and sympathetic tone, which is believed to contribute to improved hepatic sensitivity to insulin. nih.gov

In addition to its neuroendocrine effects, Benfluorex, (R)- significantly influences several biochemical parameters. In rats fed diets enriched with sucrose (B13894) or beef tallow (B1178427), the compound approximately halved the concentration of circulating triacylglycerol. nih.gov Following an injection of 2-deoxyglucose in rats on a corn oil diet, those treated with Benfluorex, (R)- exhibited lower circulating concentrations of glucose, triacylglycerol, glycerol (B35011), and fatty acids. nih.gov Furthermore, after acute fructose feeding, the compound also decreased the circulating concentrations of glycerol, triacylglycerol, and glucose. nih.gov While it did not affect basal plasma glucose and insulin concentrations in normal rats after enteral administration, it did modestly improve both enteral and intravenous glucose tolerance without an associated increase in the insulin response to glucose. nih.gov

Table 2: Modulation of Neuroendocrine and Biochemical Parameters by Benfluorex, (R)- in Animal Models

| Parameter | Animal Model/Condition | Observed Effect of Benfluorex, (R)- |

|---|---|---|

| Serum Corticosterone | Rats on corn oil diet with acute fructose feeding | Decreased extent and duration of rise nih.gov |

| Adrenal and Sympathetic Tone | Various diabetic and insulin-resistant models | Diminished nih.gov |

| Circulating Triacylglycerol | Rats on sucrose or beef tallow enriched diets | Approximately halved nih.gov |

| Circulating Glucose | Rats on corn oil diet after 2-deoxyglucose injection | Lowered nih.gov |

| Circulating Triacylglycerol | Rats on corn oil diet after 2-deoxyglucose injection | Lowered nih.gov |

| Circulating Glycerol | Rats on corn oil diet after 2-deoxyglucose injection | Lowered nih.gov |

| Circulating Fatty Acids | Rats on corn oil diet after 2-deoxyglucose injection | Lowered nih.gov |

| Glucose Tolerance | Normal rats | Modestly improved nih.gov |

| Insulin Response to Glucose | Normal rats | No enhancement nih.gov |

Structure Activity Relationship Sar Studies of R Benfluorex and Analogues

Stereochemical Influence on Molecular Recognition and Differential Biological Activity

Chirality plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral entities. rroij.comarxiv.orgwikipedia.org Benfluorex (B1667987) is a chiral compound, existing as (R)- and (S)-enantiomers. nih.gov The spatial arrangement of substituents around the chiral center can significantly impact the molecule's fit within a receptor's binding pocket, leading to differences in pharmacological activity between enantiomers. rroij.commdpi.com

The differential activity of enantiomers is a well-established phenomenon in pharmacology. arxiv.orgmdpi.com For many chiral drugs, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. rroij.comwikipedia.org The separation and characterization of individual enantiomers are, therefore, crucial for a comprehensive understanding of their pharmacological profiles. libretexts.org Techniques such as chiral chromatography are employed to separate enantiomers, allowing for the evaluation of their distinct biological properties. mdpi.commdpi.com

Identification of Key Pharmacophore Elements for Specific Interactions

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the key pharmacophore elements of (R)-benfluorex is fundamental to understanding its interactions with specific molecular targets.

The structure of benfluorex comprises several key moieties that contribute to its pharmacological profile:

The secondary amine: The nitrogen atom in the aminopropane chain is a key basic center that can engage in ionic interactions and hydrogen bonding with amino acid residues in the binding sites of target proteins.

The ethyl benzoate (B1203000) ester: This portion of the molecule can be hydrolyzed, leading to the formation of metabolites. smolecule.com The ester group itself can also participate in polar interactions.

Studies on related compounds have provided insights into the pharmacophoric requirements for activity at various receptors. For instance, the aromatic ring and the amine group are common features in ligands that interact with serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net The nature and position of substituents on the aromatic ring, as well as the length and branching of the alkylamine chain, are critical for determining selectivity and potency.

Systematic Derivatization and Analogue Synthesis for SAR Elucidation

Systematic derivatization is a cornerstone of SAR studies, involving the synthesis of a series of analogues where specific parts of the lead molecule, in this case (R)-benfluorex, are methodically altered. nih.gov This approach allows researchers to probe the contribution of different structural features to the biological activity. nih.govnih.gov

The synthesis of benfluorex analogues can involve several strategies:

Modification of the aromatic ring: Introducing different substituents (e.g., chloro, methoxy) or changing the position of the trifluoromethyl group can alter the electronic and steric properties of this moiety.

Alteration of the aminopropane chain: The length of the chain can be varied, or additional substituents can be introduced to explore the spatial requirements of the binding pocket.

Replacement of the ethyl benzoate group: This group can be substituted with other esters, amides, or different functional groups to investigate the impact on metabolism and receptor interaction. researchgate.net

The synthesis of these derivatives often involves multi-step reaction sequences. nih.gov For example, the core aminopropane structure can be constructed and then coupled with various substituted benzoic acids or other carboxylic acids to generate a library of analogues. smolecule.com The biological activity of these synthesized compounds is then evaluated, and the results are used to build a comprehensive SAR model.

Computational Approaches to SAR Modeling and Prediction

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have become indispensable tools in modern drug discovery and SAR analysis. nih.govmdpi.commdpi.com These approaches complement experimental studies by providing insights into the molecular basis of ligand-receptor interactions and by predicting the activity of novel compounds. researchgate.netnih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com For (R)-benfluorex and its analogues, QSAR models can be developed by correlating physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with their observed biological activities. nih.gov These models can help to identify the key structural features that are most influential for the desired pharmacological effect and can be used to predict the activity of yet-to-be-synthesized analogues. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.com By docking (R)-benfluorex and its analogues into the binding sites of relevant target proteins (e.g., serotonin receptors, HNF4α), researchers can visualize the potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.netacs.org This information can rationalize the observed SAR and guide the design of new analogues with improved affinity and selectivity. For example, docking studies could reveal why the (R)-enantiomer exhibits a different binding profile compared to the (S)-enantiomer. mdpi.com

The integration of experimental SAR data from analogue synthesis with the predictive power of computational modeling provides a powerful strategy for elucidating the complex structure-activity relationships of (R)-benfluorex and for the rational design of new chemical entities with optimized pharmacological properties.

Advanced Analytical and Bio Computational Methodologies in R Benfluorex Research

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone in the study of drug metabolism, offering unparalleled accuracy and sensitivity for the identification and quantification of metabolites. ijpras.com In the context of (R)-Benfluorex, HR-MS, often coupled with liquid chromatography (LC-MS), has been instrumental in characterizing its metabolic profile. nih.gov

This technique allows for the precise determination of the mass-to-charge ratio of ions, enabling the confident identification of metabolites even in complex biological matrices like urine and plasma. ijpras.comchromatographyonline.com For instance, studies have utilized LC-electrospray ionization-high resolution/high accuracy tandem mass spectrometry (LC-ESI-MS/MS) to identify key metabolites of benfluorex (B1667987). nih.gov The high resolution helps to distinguish between isobaric ions, which have the same nominal mass but different elemental compositions, a critical capability in metabolite identification. ijpras.com

Key identified metabolites of Benfluorex using HR-MS include:

1-(m-trifluoromethylphenyl)-2-(2-hydroxyethyl)aminopropane (M1) nih.gov

1-(m-trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane (M2) nih.gov

1-(m-trifluoromethylphenyl)-2-aminopropane (M3) nih.gov

Glucuronic acid conjugate of M1 nih.gov

The workflow for metabolite identification using HR-MS typically involves comparing the full-scan mass spectra of control and post-administration samples to detect potential metabolites. Subsequent tandem mass spectrometry (MS/MS) experiments are then performed to fragment the parent ions, providing structural information for definitive identification. chromatographyonline.com

Table 1: Benfluorex Metabolites Identified by High-Resolution Mass Spectrometry

| Metabolite ID | Chemical Name | Method of Detection |

| M1 | 1-(m-trifluoromethylphenyl)-2-(2-hydroxyethyl)aminopropane | LC-ESI-MS/MS |

| M2 | 1-(m-trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane | LC-ESI-MS/MS |

| M3 | 1-(m-trifluoromethylphenyl)-2-aminopropane | LC-ESI-MS/MS |

| M1-Glucuronide | Glucuronic acid conjugate of M1 | LC-ESI-MS/MS |

Hyphenated Techniques (e.g., Electrochemistry-Mass Spectrometry for Metabolism Simulation)

Hyphenated techniques, which couple two or more analytical methods, provide enhanced capabilities for complex analyses. In (R)-Benfluorex research, the online hyphenation of electrochemistry with mass spectrometry (EC-MS) has emerged as a powerful tool for simulating the oxidative metabolism of the drug. researchgate.netnih.gov

EC-MS offers a rapid and cost-effective alternative to traditional in vitro and in vivo metabolism studies. researchgate.netuj.edu.pl By applying a potential to an electrochemical cell, the oxidative reactions mediated by cytochrome P450 enzymes in the liver can be mimicked. uj.edu.pl The resulting transformation products are then directly introduced into the mass spectrometer for identification. researchgate.netnih.gov

A significant finding from EC-MS studies on benfluorex is the identification of norfenfluramine (B1679916) as the main electrochemical transformation product. researchgate.netnih.gov This is particularly noteworthy as norfenfluramine is a known pharmacologically active and toxic metabolite. nih.gov The ability of EC-MS to predict the formation of such metabolites early in the drug development process highlights its value in drug safety evaluation. nih.gov The technique can also be expanded by incorporating a chromatographic separation step between the electrochemical cell and the mass spectrometer (EC-LC-MS) to differentiate between products formed in the electrochemical cell and those formed in the ion source of the mass spectrometer. researchgate.net

Spectroscopic Methods for Molecular Characterization and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the molecular structure and studying the interactions of (R)-Benfluorex. numberanalytics.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy provide detailed information about the molecule's structural features and how it interacts with its environment. numberanalytics.comub.ac.id

NMR Spectroscopy: Provides detailed information on the molecular structure, dynamics, and interactions of molecules. numberanalytics.com Solid-state NMR has been used in the characterization of different polymorphic forms of benfluorex hydrochloride. researchgate.netresearchgate.net

IR and Raman Spectroscopy: These vibrational spectroscopy techniques are complementary and provide a "fingerprint" of the molecule by probing the vibrations of its chemical bonds. ub.ac.idwisc.edu They are sensitive to changes in molecular structure and can be used to monitor reactions and study intermolecular interactions. numberanalytics.com For example, Raman spectroscopy has been employed in the analysis of benfluorex hydrochloride polymorphs. researchgate.net

X-ray Powder Diffraction (XRPD): While not a spectroscopic method in the traditional sense, XRPD is crucial for characterizing the solid-state structure of crystalline compounds like benfluorex hydrochloride. It has been used to identify and structurally characterize two polymorphic forms (Form I and Form II) of benfluorex hydrochloride. researchgate.net

These methods, often used in conjunction, provide a comprehensive picture of the molecular properties of (R)-Benfluorex and its derivatives, which is essential for understanding its chemical behavior and biological activity.

Table 2: Spectroscopic and Diffraction Methods in (R)-Benfluorex Research

| Technique | Application in (R)-Benfluorex Research | Key Findings |

| Solid-State NMR | Characterization of polymorphic forms of benfluorex hydrochloride. | Aided in the structural elucidation of different crystalline forms. researchgate.netresearchgate.net |

| Raman Spectroscopy | Analysis of benfluorex hydrochloride polymorphs, including high-temperature analysis. | Helped characterize two crystalline forms and their transitions at elevated temperatures. researchgate.net |

| X-ray Powder Diffraction (XRPD) | Structural characterization of benfluorex hydrochloride polymorphs. | Determined the crystal structures of Form I (monoclinic) and Form II (orthorhombic). researchgate.net |

High-Throughput Screening (HTS) Platforms for Target Discovery

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of compounds against a specific biological target. ox.ac.ukjapsonline.com While specific HTS campaigns for discovering the targets of (R)-Benfluorex are not extensively detailed in the public domain, the principles of HTS are highly relevant to understanding its mechanism of action and identifying potential off-target effects.

HTS combines automation, robotics, and sensitive detection methods to screen vast compound libraries in a miniaturized format (e.g., 96- or 384-well plates). ox.ac.uk This enables the identification of "hits"—compounds that modulate the activity of the target protein. ox.ac.uklabmanager.com These hits can then be further investigated and optimized to become lead compounds. labmanager.com

In the context of (R)-Benfluorex, HTS could be used to:

Screen for its activity against a wide panel of receptors, enzymes, and ion channels to identify its primary pharmacological targets.

Identify potential off-target interactions that could contribute to its adverse effects.

Screen for compounds with similar structures or metabolic profiles to predict potential biological activities.

HTS methods are also employed to gather metabolic and pharmacokinetic data for a large number of drug candidates, facilitating the early elimination of unsuitable compounds from the drug development pipeline. japsonline.comnih.gov

Molecular Modeling and Dynamics Simulations for Ligand-Protein Interactions

Molecular modeling and dynamics simulations are powerful computational tools used to study the interactions between a ligand, such as (R)-Benfluorex or its metabolites, and a protein target at the atomic level. nih.gov These methods provide insights into the binding mode, affinity, and the dynamic behavior of the ligand-protein complex. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's binding site. nih.gov It involves sampling various conformations and orientations of the ligand and scoring them based on their predicted binding affinity. nih.govdovepress.com For (R)-Benfluorex and its active metabolite norfenfluramine, docking studies could be used to model their interactions with target receptors, such as serotonin (B10506) receptors, to understand the structural basis of their pharmacological activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. frontiersin.org By simulating the movements of atoms, MD can reveal conformational changes in both the ligand and the protein upon binding, the stability of the binding pose, and the role of solvent molecules in the interaction. frontiersin.orgchemrxiv.org This information is crucial for understanding the mechanism of action and for the rational design of new molecules with improved properties.

These computational approaches are particularly valuable when experimental structures of the ligand-protein complex are unavailable. They can guide experimental studies, such as site-directed mutagenesis, and help to interpret experimental data. nih.gov

Emerging Research Directions and Unexplored Avenues for R Benfluorex

Discovery of Novel Biochemical Interactions and Pathways

Recent research has unveiled a previously unknown mechanism of action for benfluorex (B1667987), identifying it as an activator of the nuclear receptor transcription factor Hepatocyte Nuclear Factor 4 alpha (HNF4α). acs.orgresearchgate.net This discovery stemmed from a high-throughput screen for compounds that could reverse the inhibitory effect of the fatty acid palmitate on human insulin (B600854) promoter activity. researchgate.net

The significance of this finding is twofold. Firstly, it provides a new molecular basis for reinterpreting the drug's previously observed therapeutic effects on glycemic control. acs.orgwikipedia.org Secondly, it opens up new avenues for therapeutic development, suggesting that HNF4α activators could be beneficial for conditions like inflammatory bowel disease (IBD) and diabetes. acs.orgresearchgate.net Interestingly, benfluorex shares this HNF4α-activating property with alverine, a drug used for irritable bowel syndrome, with which it has a previously unrecognized structural similarity. acs.orgresearchgate.net This shared mechanism suggests a common pharmacophore that could be optimized. However, some studies have reported weak or unconfirmed activity in certain assays, indicating that the interaction may be complex and dependent on specific cellular contexts or the presence of co-factors. researchgate.netacs.org

Further research is needed to fully characterize the downstream consequences of HNF4α activation by (R)-Benfluorex and to explore other potential biological targets to build a complete picture of its pharmacological profile.

Development of Advanced Chemical Probes and Tracers for Mechanistic Studies

To rigorously investigate the mechanisms of action of (R)-Benfluorex, the development of specialized chemical probes and tracers is a critical next step. nih.gov High-quality chemical probes are essential tools for validating drug targets and understanding their biological roles with precision. acs.orgnih.gov

For (R)-Benfluorex, this could involve several strategies:

Photoaffinity Probes: Designing and synthesizing a version of (R)-Benfluorex incorporating a photoreactive group. Such a probe would bind to its cellular targets, and upon UV irradiation, would form a permanent, covalent bond. This would enable the identification and isolation of direct binding partners, including confirming the HNF4α interaction and potentially uncovering novel off-targets.

Fluorescently Labeled Probes: Attaching a fluorescent tag to the (R)-Benfluorex molecule would allow for its visualization within cells using advanced microscopy techniques. This could provide valuable information on its subcellular localization, trafficking, and accumulation in specific organelles, shedding light on where it engages its targets.

Radiolabeled Tracers: The synthesis of radiolabeled (R)-Benfluorex, for example with Carbon-14 or Tritium, would facilitate quantitative studies of its absorption, distribution, metabolism, and excretion (ADME). This is particularly relevant for understanding how (R)-Benfluorex is metabolized and whether its metabolic profile differs from that of its enantiomer, which could have significant implications for efficacy and safety. nih.gov Similar approaches have been used to create precursors for PET imaging tracers to study other molecules in vivo. nih.gov

These advanced chemical tools would allow researchers to move beyond associative studies and establish direct, causal links between (R)-Benfluorex, its targets, and its ultimate biological effects. rsc.orgchemicalprobes.org

Application of Omics Technologies (e.g., metabolomics, proteomics) in Mechanistic Elucidation

Omics technologies offer a powerful, systems-level approach to unraveling the complex biological effects of a compound by simultaneously measuring changes across thousands of molecules like genes, proteins, or metabolites. mdpi.comelifesciences.org Applying these technologies to (R)-Benfluorex can provide an unbiased and comprehensive view of its mechanism of action.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression in cells treated with (R)-Benfluorex, researchers can identify which genes and signaling pathways are activated or suppressed. This could confirm the upregulation of known HNF4α target genes and reveal other, unexpected pathway modulations. nih.gov Large-scale transcriptomic datasets, such as those from the LINCS project, have been used in computational models to cluster drugs with similar mechanisms and have highlighted that benfluorex has off-target activities. arxiv.org

Proteomics: Proteomic analyses can identify changes in protein expression and post-translational modifications following treatment with (R)-Benfluorex. Thermal shift assays combined with proteomics could be used to identify which proteins are physically stabilized by binding to the compound, providing a direct method for target identification in a cellular context. elifesciences.org

Metabolomics: As benfluorex was used to treat metabolic disease, metabolomics is a particularly relevant tool. wikipedia.org It can provide a detailed snapshot of the metabolic changes induced by (R)-Benfluorex in cells or in vivo, offering direct evidence of its effects on pathways such as glucose utilization and lipid metabolism. mdpi.comnih.gov

Design and Synthesis of New Chemical Scaffolds Based on (R)-Benfluorex

The chemical structure of (R)-Benfluorex can serve as a starting point, or scaffold, for the design and synthesis of new molecules with improved properties. lifechemicals.com The goal of such medicinal chemistry efforts would be to retain the desirable therapeutic activities while eliminating the components responsible for adverse effects. researchgate.net

This scaffold-based drug design approach could proceed in several directions:

Optimizing HNF4α Activation: Chemists can systematically modify the functional groups on the (R)-Benfluorex scaffold. By creating a library of related compounds and testing their ability to activate HNF4α, it may be possible to identify new molecules with greater potency and selectivity. lifechemicals.comresearchgate.net

Blocking Metabolic Activation: The toxicity of benfluorex is linked to its metabolite, norfenfluramine (B1679916). wikipedia.orgresearchgate.net A key strategy would be to modify the scaffold in a way that prevents the metabolic reactions (specifically N-dealkylation) that produce this toxic metabolite, thereby designing safer compounds.

Exploring the Pharmacophore: By comparing the structure of (R)-Benfluorex with other structurally distinct molecules that share a similar activity (like alverine's activation of HNF4α), chemists can identify the key three-dimensional arrangement of atoms—the pharmacophore—responsible for the biological effect. acs.orgresearchgate.net This knowledge can guide the design of entirely new scaffolds that are structurally novel but retain the desired activity. nih.govmdpi.com

This process of iterative design, synthesis, and testing is a cornerstone of modern drug discovery and offers a pathway to develop new chemical entities inspired by the (R)-Benfluorex structure. mdpi.com

Comparative Chemical Biology Studies with Other Enantiomers and Stereoisomers

Chirality is a critical factor in pharmacology, as the different three-dimensional arrangements of enantiomers can lead to dramatically different interactions with biological targets, which are themselves chiral. researchgate.netnih.gov Benfluorex was sold as a racemate, a 1:1 mixture of its (R)- and (S)-enantiomers. wikipedia.org A key area of emerging research is the comparative study of these individual enantiomers and their metabolites.

The primary metabolite of benfluorex is norfenfluramine, which is also a chiral molecule. wikipedia.org Research has shown that the enantiomers of norfenfluramine have distinct pharmacological profiles. researchgate.net Specifically, the d-enantiomer (dexnorfenfluramine) is a potent agonist of the serotonin (B10506) 5-HT₂B receptor, an interaction that is responsible for the cardiac valvulopathy associated with the drug. wikipedia.orgresearchgate.net In contrast, the l-enantiomer (B50610) appears to have different activity. researchgate.net

This highlights the importance of stereochemistry in the drug's effects. A comparative study would systematically evaluate the biological activities of (R)-Benfluorex versus (S)-Benfluorex, and their respective metabolites, across a range of assays.

| Compound | Known or Hypothesized Primary Activity | Known or Hypothesized Adverse Effect |

| (R)-Benfluorex | Putative HNF4α activation, potential for glycemic control improvement. acs.org | Metabolized to d-norfenfluramine. researchgate.net |

| (S)-Benfluorex | Biological activity is less characterized. | Metabolized to l-norfenfluramine. researchgate.net |

| d-Norfenfluramine | Serotonin-releasing agent. wikipedia.org | Potent 5-HT₂B receptor agonist, linked to cardiac fibrosis. wikipedia.orgresearchgate.net |

| l-Norfenfluramine | Serotonin-releasing agent; anticonvulsant activity in some models. researchgate.net | Weaker 5-HT₂B receptor activity compared to d-enantiomer. researchgate.net |

By dissecting the specific contributions of each stereoisomer, researchers can build a clear structure-activity relationship. This knowledge is crucial for determining if the therapeutic effects of benfluorex (such as HNF4α activation) can be separated from the toxic effects, potentially residing in different enantiomers. nih.gov Such studies are fundamental to assessing whether any chemical scaffold derived from benfluorex could be safely developed for therapeutic use.

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying the metabolic effects of Benfluorex, (R)- enantiomer?

- Methodological Answer : Streptozotocin-induced diabetic rodent models are widely used to assess Benfluorex's antidiabetic and antihyperlipidemic effects. Key endpoints include oxidative stress markers (e.g., NOx, TBARS, GSH) and enzymatic activity (e.g., myeloperoxidase) in brain or liver tissue . For reproducibility, ensure standardized dosing (e.g., 50 mg/kg/day intragastric administration) and control for confounders like diet and comorbidities.

Q. How can researchers validate the identity and purity of Benfluorex, (R)- in experimental samples?

- Methodological Answer : Use hyphenated techniques such as gas chromatography–electron ionization–mass spectrometry (GC-EI-MS) or liquid chromatography–electrospray ionization–tandem mass spectrometry (LC-ESI-MS/MS) for structural characterization. Cross-reference with certified reference standards and include purity validation in supplementary materials (e.g., chromatograms, spectral data) .

Q. What statistical methods are suitable for analyzing Benfluorex's impact on oxidative stress markers?

- Methodological Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare mean differences across treatment groups. For non-normal data, use non-parametric alternatives like the Mann–Whitney U test. Report effect sizes and confidence intervals to contextualize findings (e.g., NOx levels: 115.06 ± 9.30 µmol/g in treated vs. 101.46 ± 7.61 µmol/g in diabetic controls) .

Advanced Research Questions

Q. How do conflicting findings on Benfluorex's cardioprotective benefits versus valvular toxicity inform risk-benefit analysis in preclinical studies?

- Methodological Answer : Design longitudinal studies with echocardiographic monitoring to quantify valvular regurgitation (e.g., aortic valve thickening) alongside metabolic outcomes. In the REGULATE trial, Benfluorex increased valvular regurgitation (OR 2.97, p<0.0001) despite improving glycemic control. Use multivariable regression to adjust for confounders like hypertension and baseline morphology .

Q. What mechanisms explain Benfluorex's serotonergic activity and its role in valvulopathy?

- Methodological Answer : Investigate 5-HT2B receptor activation via Benfluorex's metabolite, norfenfluramine. Employ in vitro assays (e.g., fibroblast proliferation assays) and immunohistochemistry to assess receptor density in cardiac tissue. Compare with known 5-HT2B agonists (e.g., fenfluramine) to establish dose-response relationships .

Q. How can researchers reconcile discrepancies between Benfluorex's antioxidant effects in diabetic models and its pro-oxidant outcomes in other tissues?

- Methodological Answer : Conduct tissue-specific redox profiling using lipid peroxidation (TBARS) and antioxidant capacity (e.g., FRAP assay) metrics. Control for tissue heterogeneity and dosage thresholds. For example, Benfluorex reduced brain lipid peroxidation by 27% in diabetic rats but may increase oxidative stress in hepatic tissue due to differential enzyme expression .

Q. What ethical and methodological considerations apply when extrapolating Benfluorex findings from animal models to human populations?

- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use Markov models to estimate population-level risks (e.g., valvular insufficiency mortality) from preclinical data. Validate with pharmacoepidemiological studies, noting that French post-marketing surveillance linked Benfluorex to 500+ valvulopathy-related deaths .

Data Contradiction and Synthesis

Q. How should researchers address inconsistencies in Benfluorex's reported efficacy across clinical trials (e.g., REGULATE vs. earlier studies)?

- Methodological Answer : Perform meta-analyses with strict inclusion criteria (e.g., double-blind RCTs only). Account for heterogeneity in trial design, such as comparator drugs (pioglitazone vs. placebo) and endpoints (HbA1c reduction vs. valvular toxicity). The REGULATE trial found inferior glycemic control with Benfluorex (ΔHbA1c -0.6% vs. -0.9% for pioglitazone) but higher valvular adverse events .

Q. What strategies mitigate bias when interpreting Benfluorex's association with pulmonary hypertension in observational studies?

- Methodological Answer : Apply causal inference frameworks (e.g., counterfactual models) to adjust for confounding by indication. Use sensitivity analyses to test robustness against unmeasured variables (e.g., smoking status, concurrent medications). Case-control studies should stratify by exposure duration and validate outcomes via blinded echocardiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.